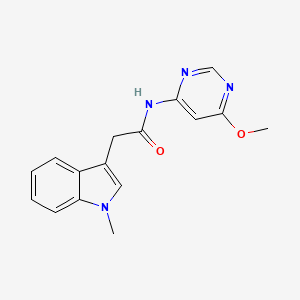

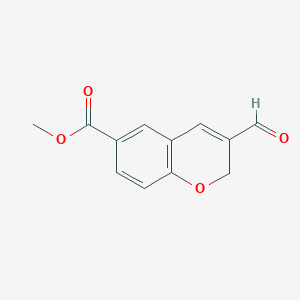

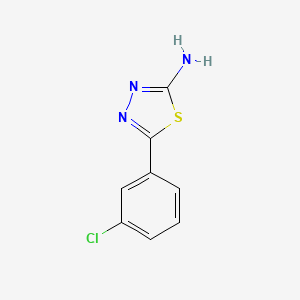

![molecular formula C12H12FN5OS B2504712 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-76-8](/img/structure/B2504712.png)

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized via various methods . One common method is the “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse. For instance, when the reaction was carried out between trifluoroacetimidoyl chloride and formhydrazide under standard conditions, no desired product was detected . This showed that hydrazine hydrate might initially couple with the compound to form trifluoroacetimidohydrazide and formhydrazide not acted as the reaction intermediate .Applications De Recherche Scientifique

Anticancer Properties

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors. Research studies have highlighted their cytotoxic effects and potential selectivity against cancer cell lines . Further investigations into their mechanism of action and optimization for specific cancer types could lead to novel therapies.

Antimicrobial and Antifungal Activities

These compounds exhibit potent antimicrobial and antifungal properties. They have been evaluated against various pathogens, including bacteria and fungi. Their ability to disrupt microbial growth makes them valuable candidates for drug development in infectious disease treatment .

Antiviral Effects

Triazolothiadiazines have demonstrated antiviral activity against certain viruses. Researchers have explored their potential as inhibitors of viral replication, making them relevant in the fight against viral infections .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of these compounds are noteworthy. They may modulate inflammatory pathways and provide pain relief. Investigating their specific targets and mechanisms could lead to improved pain management strategies .

Antioxidant Potential

Triazolothiadiazines exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage warrants further exploration .

Enzyme Inhibition

These compounds act as enzyme inhibitors, affecting various enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. Understanding their interactions with specific enzymes can guide drug design and development .

Potential as Antitubercular Agents

Triazolothiadiazines have also been investigated for their antitubercular activity. Their unique scaffold may offer new avenues for developing effective treatments against tuberculosis .

Mécanisme D'action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They exhibit inhibitory potential through direct binding with the active site residues of enzymes . For example, some triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Orientations Futures

Triazole compounds have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles were showing superior carbonic anhydrase inhibitors . Therefore, the future directions in the research of triazole compounds could focus on the synthesis of new derivatives and the exploration of their potential applications in various fields .

Propriétés

IUPAC Name |

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5OS/c13-8-1-3-9(4-2-8)17-5-6-18-11(17)15-16-12(18)20-7-10(14)19/h1-4H,5-7H2,(H2,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWKFPCTKACYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)N)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

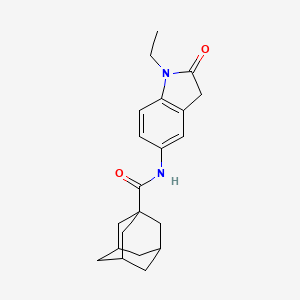

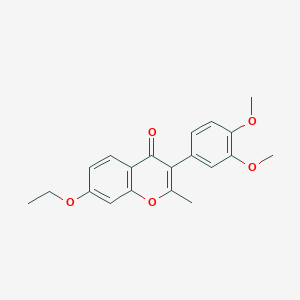

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

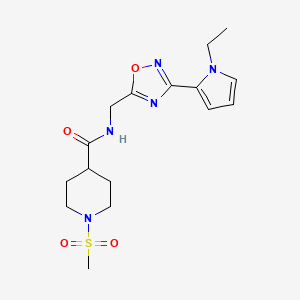

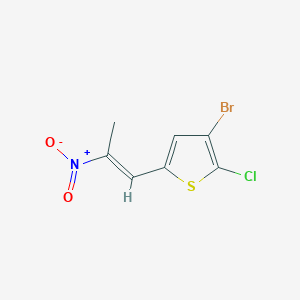

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)

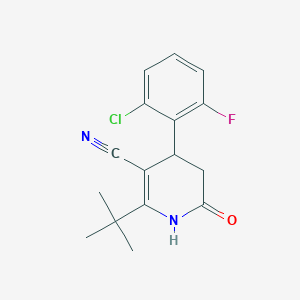

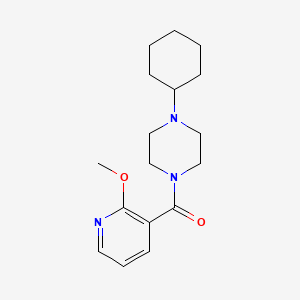

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)